2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide
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Description
2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide is a useful research compound. Its molecular formula is C19H17N5O3S2 and its molecular weight is 427.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study on the one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides provides insights into the nucleophilic addition reactions and cyclization processes relevant to compounds like 2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide (Rozentsveig et al., 2013).
Antibacterial and Antimicrobial Activities
- Research on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, such as this compound, shows promising antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
- Another study highlights the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, indicating potential antimicrobial uses (Sarvaiya, Gulati, & Patel, 2019).
Antimalarial and Antiviral Potential
- A theoretical investigation of antimalarial sulfonamides as COVID-19 drugs, including computational calculations and molecular docking studies, suggests possible antimalarial and antiviral applications (Fahim & Ismael, 2021).
Antiproliferative and Anticancer Properties
- Research on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives, including compounds like this compound, shows potential as antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
Applications in Heterocyclic Chemistry
- The synthesis of some azoles incorporating a sulfonamide moiety and their anticonvulsant agents demonstrates the role of sulfonamide in the development of compounds with neurological applications (Farag et al., 2012).
Molecular Docking and Computational Studies
- Studies involving unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates provide insights into the molecular and electronic properties of sulfonamides (Edder et al., 2000).
Stability and Analytical Applications
- A study on the stability-indicating HPTLC method for simultaneous estimation of various pharmaceutical compounds highlights the analytical applications of sulfonamides in drug analysis (Dubey et al., 2012).
Properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-13-22-17-5-4-15(11-18(17)28-13)29(26,27)21-9-10-24-19(25)7-6-16(23-24)14-3-2-8-20-12-14/h2-8,11-12,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLECFKPRHWNGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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